4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide is a synthetic small molecule characterized by a benzene sulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group and a 3-hydroxy-3-(oxan-4-yl)propyl chain. The 2,5-dioxopyrrolidinyl group is a cyclic imide that may act as a pharmacophore for targeting proteases or kinases, while the tetrahydropyran (oxan-4-yl) and hydroxypropyl substituents likely enhance solubility and stereochemical specificity.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c21-16(13-8-11-26-12-9-13)7-10-19-27(24,25)15-3-1-14(2-4-15)20-17(22)5-6-18(20)23/h1-4,13,16,19,21H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSYHICVGPYICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with 3-hydroxy-3-(oxan-4-yl)propyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and inhibit their activity, while the pyrrolidinone and tetrahydropyran rings can interact with biological macromolecules, affecting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide)
- Structural Differences : MPPB replaces the sulfonamide group with a benzamide linkage and incorporates a 2,5-dimethylpyrrole instead of the tetrahydropyran-hydroxypropyl chain.
- Functional Implications: The benzamide core and dimethylpyrrole group in MPPB were critical for enhancing monoclonal antibody production in CHO cells by increasing glucose uptake and ATP levels while suppressing galactosylation .
Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide)
- Structural Differences : Compound 13 features a triazole-carboxamide scaffold with a chlorophenyl group and a shorter propyl linker to the dioxopyrrolidinyl moiety.
- Functional Implications: The triazole ring and chlorophenyl group may enhance aromatic stacking interactions, while the propyl linker could limit steric hindrance compared to the target’s bulkier tetrahydropyran group.
Pharmacokinetic and Physicochemical Properties
- Target Compound : The 3-hydroxy-3-(oxan-4-yl)propyl chain likely improves hydrophilicity and metabolic stability due to the tetrahydropyran ring’s rigid, oxygen-rich structure.
- MPPB : The dimethylpyrrole group may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Compound 13 : The chlorophenyl and triazole groups could confer moderate lipophilicity, balancing bioavailability and clearance rates.
Mechanistic Insights
- The 2,5-dioxopyrrolidinyl group, common to all three compounds, is a cyclic imide that may chelate metal ions or interact with catalytic lysine residues in enzymes.
- The sulfonamide group in the target compound could inhibit carbonic anhydrases or proteases via zinc coordination, whereas MPPB’s benzamide might favor kinase or glycosylation enzyme modulation .
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₂O₅S
- Molecular Weight : 350.37 g/mol
- CAS Number : 16211573
Structural Features
The compound consists of a benzene sulfonamide core, which is known for its pharmacological properties, linked to a pyrrolidinyl moiety and a hydroxypropyl oxane substituent. This configuration may influence its interaction with biological targets.
Sulfonamides are primarily known for their role as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial for maintaining acid-base balance in organisms. The compound's structure suggests it may exhibit similar inhibitory effects on various CA isozymes, which are implicated in several diseases including glaucoma and cancer .
Inhibitory Activity
Recent studies have shown that sulfonamide derivatives can act as potent inhibitors of carbonic anhydrases. For instance, one study reported that certain derivatives exhibited submicromolar inhibitory activity against human carbonic anhydrase II (hCAII), suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzene sulfonamide structure can significantly impact its inhibitory potency. For example, the introduction of different substituents on the benzene ring or variations in the dioxopyrrolidinyl group can enhance binding affinity and selectivity towards specific isoforms of carbonic anhydrases .
Case Study 1: Inhibition Profile
In a comparative study, several sulfonamide derivatives were synthesized and tested for their inhibitory effects on hCAII, hCAIX, and hCAXII. The compound was found to have an IC₅₀ value in the low micromolar range against these isoforms, indicating significant biological activity compared to acetazolamide, a standard CA inhibitor .
| Compound | Target Isozyme | IC₅₀ (μM) |
|---|---|---|
| This compound | hCAII | 0.58 |
| Acetazolamide | hCAII | 1.0 |
Case Study 2: Cancer Therapeutics
Another study explored the potential of benzene sulfonamides as OXPHOS inhibitors in cancer therapy. The compound demonstrated cytotoxic effects in pancreatic cancer cell lines by inhibiting ATP production through disruption of mitochondrial function . This highlights its dual role as both a CA inhibitor and a potential anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
